2-Chloro-4-fluoro-5-iodobenzoic acid
Overview
Description
2-Chloro-4-fluoro-5-iodobenzoic acid is an aromatic compound characterized by the presence of chlorine, fluorine, and iodine substituents on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-iodobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of 2-chloro-4-fluorobenzoic acid to produce 2-chloro-4-fluoro-5-nitrobenzoic acid, followed by reduction and iodination steps . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-iodobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various functionalized benzoic acids .
Scientific Research Applications
2-Chloro-4-fluoro-5-iodobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting specific receptors.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-iodobenzoic acid involves its interaction with specific molecular targets. For instance, it can act as a positive allosteric modulator of metabotropic glutamate receptor subtype-2 (mGluR2), influencing neurotransmission . Additionally, it can inhibit protein tyrosine phosphatases, affecting various cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-iodobenzoic acid: Similar structure but lacks the fluorine substituent.
2-Fluoro-5-iodobenzoic acid: Similar structure but lacks the chlorine substituent.
2-Iodobenzoic acid: Lacks both chlorine and fluorine substituents.
Uniqueness
2-Chloro-4-fluoro-5-iodobenzoic acid is unique due to the presence of three different halogen atoms on the benzoic acid core. This unique combination of substituents provides distinct reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
2-chloro-4-fluoro-5-iodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQFJWCRWMFMEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629444 | |
Record name | 2-Chloro-4-fluoro-5-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264927-52-8 | |
Record name | 2-Chloro-4-fluoro-5-iodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=264927-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-fluoro-5-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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